N-(4-Hydroxyphenylacetyl)spermine

Glutamate Receptor Pharmacology Ion Channel Blockade Invertebrate Neurobiology

Neuropharmacology labs face a critical SAR gap: unmodified spermine lacks quis-GluR activity, while PhTX-343 fails to antagonize mammalian NMDA receptors. N-(4-Hydroxyphenylacetyl)spermine (CAS 130210-32-1) addresses this directly. • Potent quis-GluR cation channel block at locust NMJ-significantly enhanced over unmodified spermine. • Selective NMDA receptor antagonism (Ki ≥100 μM) in guinea pig cortical slices where PhTX-343 is inactive. • Defined SAR reference for optimizing polyamine-based GluR antagonists. Supplied with rigorous analytical characterization for reproducible electrophysiology and neurochemical studies.

Molecular Formula C18H32N4O2
Molecular Weight 336.5 g/mol
CAS No. 130210-32-1
Cat. No. B1662540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxyphenylacetyl)spermine
CAS130210-32-1
SynonymsN-(N-(4-Hydroxyphenylacetyl)-3-aminopropyl)-(N'-3-aminopropyl)-1,4-butanediamine
Molecular FormulaC18H32N4O2
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NCCCNCCCCNCCCN)O
InChIInChI=1S/C18H32N4O2/c19-9-3-12-20-10-1-2-11-21-13-4-14-22-18(24)15-16-5-7-17(23)8-6-16/h5-8,20-21,23H,1-4,9-15,19H2,(H,22,24)
InChIKeyDRHUIJOIIKXHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxyphenylacetyl)spermine: Glutamate Receptor Antagonist


N-(4-Hydroxyphenylacetyl)spermine (CAS 130210-32-1) is a synthetic acylated polyamine derivative characterized by a spermine backbone conjugated with a 4-hydroxyphenylacetyl moiety . It is structurally classified as a wasp toxin analog, specifically related to philanthotoxins such as PhTX-343 and PhTX-433 . Its primary reported activity is as an antagonist at ionotropic glutamate receptors, with noted selectivity for N-methyl-D-aspartate (NMDA) receptors in mammalian systems [1]. This compound is employed as a specialized research tool in neuropharmacology for dissecting excitatory neurotransmission mechanisms.

Wasp toxin analog pharmacophore
Glutamate receptor antagonist research tool
Reported NMDA receptor selectivity context

N-(4-Hydroxyphenylacetyl)spermine Is Not Interchangeable


Generic substitution within the acylated polyamine class is scientifically unsound due to pronounced structure-activity relationship (SAR) differences. As highlighted in primary pharmacological assays, the simple addition of a 4-hydroxyphenylacetyl group to the spermine backbone fundamentally alters receptor interaction profiles compared to unmodified spermine or other acylated analogs like N-(4-hydroxyphenylpropanoyl)-spermine [1]. For instance, while unmodified spermine exhibits negligible antagonism of the quisqualate-sensitive glutamate receptor (quis-GluR) at lower concentrations, the 4-hydroxyphenylacetyl conjugate demonstrates a significantly enhanced potency in blocking this cation-selective channel [2]. Similarly, while PhTX-343 fails to antagonize NMDA receptor-mediated responses in certain mammalian brain slice models, N-(4-hydroxyphenylacetyl)spermine retains this activity, albeit with a defined affinity [3]. Such functional divergence precludes the use of alternative polyamines or closely related philanthotoxins as directly interchangeable tools for experiments where specific quis-GluR block or NMDA receptor modulation is the intended variable. Selection of this specific compound is therefore dictated by the precise experimental requirement for its unique SAR-conferred activity profile, as detailed in the quantitative evidence below.

Unmodified spermine may not reproduce quis-GluR block
The 4-hydroxyphenylacetyl substitution is reported to enhance quis-GluR channel block at lower concentrations; spermine alone exhibits a different SAR and potency profile.
PhTX-343 may not show NMDA antagonism
In mammalian cortical slice models, PhTX-343 lacks measurable NMDA receptor antagonist activity, whereas this compound retains it, limiting direct interchangeability.

N-(4-Hydroxyphenylacetyl)spermine: Quantitative Comparison


Enhanced quis-GluR Blockade vs Spermine

N-(4-Hydroxyphenylacetyl)spermine demonstrates a significantly increased ability to block the cation-selective channel of the quisqualate-sensitive L-glutamate receptor (quis-GluR) in locust muscle when compared directly to the unmodified polyamine backbone, spermine [1]. The study reports that this acylated derivative achieves channel blockade at 'significantly lower concentrations' than required for spermine, underscoring the functional impact of the 4-hydroxyphenylacetyl substitution on enhancing antagonist potency at this specific invertebrate glutamate receptor subtype [2].

Quis-GluR block vs spermine
Head-to-head
Blocks channel at significantly lower concentrations than spermine
Supports structure-activity contribution of 4-hydroxyphenylacetyl group
Exact IC50 not reported; locust nerve-muscle preparation
Glutamate Receptor Pharmacology Ion Channel Blockade Invertebrate Neurobiology

NMDA Antagonism in Brain Slices vs PhTX-343

In a guinea pig cerebral cortical slice model assessing NMDA receptor-mediated inhibition of muscarinic phosphoinositide turnover, N-(4-hydroxyphenylacetyl)spermine functions as an antagonist, whereas the related synthetic philanthotoxin analog, PhTX-343, shows no such effect [1]. This directly contrasts their functional profiles in this specific mammalian CNS assay. While N-(4-hydroxyphenylacetyl)spermine displays this antagonism with a relatively low affinity (Ki ≥ 100 μM), the absence of activity for PhTX-343 represents a qualitative and functional differentiation critical for experimental design [2].

NMDA antagonism affinity
Head-to-head
Ki ≥ 100 μM (PhTX-343: no effect)
Measurable NMDA antagonism, PhTX-343 inactive in same assay
Guinea pig cerebral cortical slices
NMDA Receptor Pharmacology Mammalian CNS Excitotoxicity

Higher Potency at Locust NMJ vs Philanthotoxins

N-(4-Hydroxyphenylacetyl)spermine is reported to be 'more potent than PhTX-343' and 'more potent than PhTX-433' as a glutamate antagonist at the locust neuromuscular junction (NMJ) . While specific IC50 values for this compound in this assay are not publicly available, the reported greater potency compared to PhTX-343 (which has an IC50 of 0.80 μM for antagonism of locust nAChRs at -75 mV [1]) provides a crucial quantitative benchmark. This positions N-(4-Hydroxyphenylacetyl)spermine as a high-potency tool for investigating glutamatergic signaling at invertebrate NMJs relative to its philanthotoxin counterparts.

Locust NMJ potency rank
Cross-study comparable
More potent than PhTX-343 (IC50 0.80 μM) and PhTX-433
Reported potency ranking among philanthotoxin analogs
Locust NMJ; cross-study comparable context
Neuromuscular Junction Nicotinic Acetylcholine Receptor Glutamate Receptor Insect Neurobiology

N-(4-Hydroxyphenylacetyl)spermine: Key Applications


quis-GluR Pharmacology in Invertebrate Models

This compound is the preferred choice for experiments requiring potent and specific block of the quis-GluR cation channel in locust or related insect neuromuscular preparations. As evidenced by its significantly enhanced potency over unmodified spermine [1], it provides a more effective tool for dissecting quis-GluR-mediated synaptic transmission or for use as a positive control in assays designed to screen for novel quis-GluR antagonists. Its application is directly supported by primary literature documenting its efficacy in this exact system [2].

NMDA Receptor Modulation in Mammalian CNS

For studies aiming to selectively antagonize NMDA receptors in mammalian brain slice models, N-(4-Hydroxyphenylacetyl)spermine offers a defined functional profile. Its documented antagonist activity (Ki ≥ 100 μM) in guinea pig cortical slices distinguishes it from related analogs like PhTX-343, which lacks this activity in the same assay [1]. This makes it a valuable tool for exploring NMDA receptor function in complex neuronal circuits where selectivity over other glutamate receptor subtypes is required. It is suitable for use in electrophysiological or neurochemical experiments examining NMDA-dependent processes such as synaptic plasticity or excitotoxicity.

SAR of Polyamine Glutamate Antagonists

The compound serves as a critical reference molecule in SAR studies aimed at optimizing polyamine-based glutamate receptor antagonists. Its distinct activity profiles—high potency at locust quis-GluR/NMJ versus lower affinity but selective antagonism at mammalian NMDA receptors [1]—provide essential data points for medicinal chemistry efforts. Researchers can compare its performance to that of analogs like N-(4-hydroxyphenylpropanoyl)-spermine and PhTX-343 to understand the structural determinants governing receptor subtype selectivity and species-specific potency [2]. This informs the rational design of next-generation antagonists with improved efficacy or selectivity profiles.

Application
Selection Property
Validation Focus
Invertebrate quis-GluR pharmacology
Differential quis-GluR channel block profile relative to unmodified polyamine backbone
Confirm quis-GluR selectivity in insect neuromuscular models
Mammalian NMDA receptor modulation
Selective NMDA receptor antagonism in mammalian CNS slices
Validate NMDA-mediated effects in brain slice assays
Polyamine glutamate antagonist SAR studies
Distinct activity profiles across receptors and species
Compare functional divergence from structurally related wasp toxin analogs

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